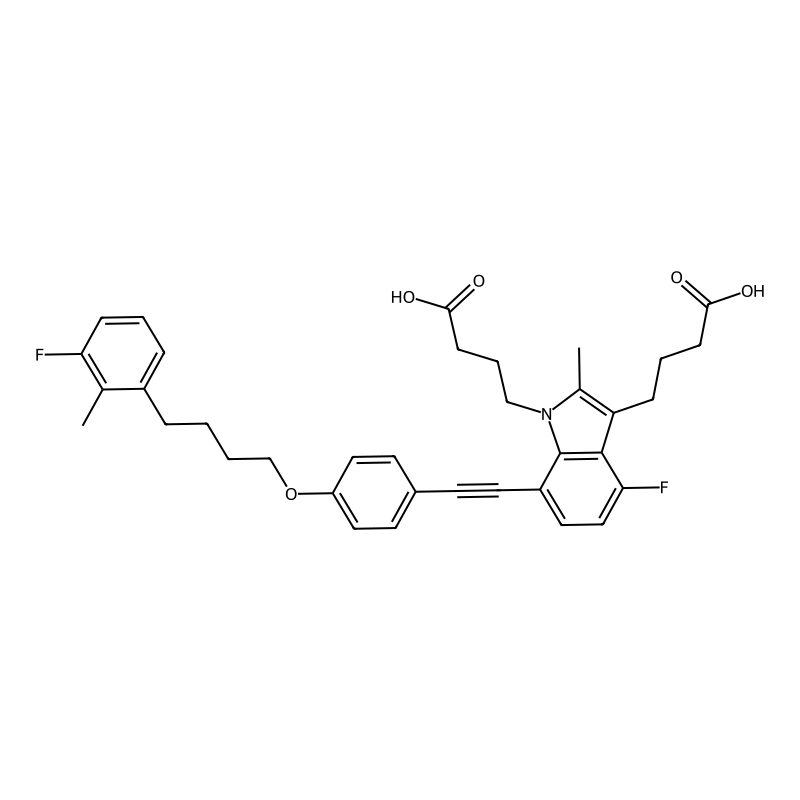

1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL

![1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-...](/img/structure/S1512700.png)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol is a complex organic compound characterized by its unique molecular structure, which includes a phenanthrene backbone. This compound features a dimethylaminoethyl group and a methoxy substituent on the phenanthrene ring, contributing to its potential biological activity and chemical reactivity. Its chemical formula is C19H25N1O2, and it has a molecular weight of 303.41 g/mol .

- L-arginine's primary mechanism of action involves its conversion to NO. NO acts as a vasodilator, relaxing blood vessels and promoting blood flow. It also plays a role in immune function, wound healing, and neurotransmission [].

- L-arginine's role in protein synthesis and creatine production involves its incorporation into protein structures and its participation in creatine biosynthesis, respectively [].

- L-arginine is generally considered safe for healthy individuals when consumed in moderate amounts through food sources.

- High doses from supplements may cause side effects like diarrhea, abdominal cramps, and bloating.

- Individuals with certain health conditions like kidney disease or high blood pressure should consult a doctor before taking L-arginine supplements.

Antimicrobial Properties

Argentine, a naturally occurring silver complex found in the leaves of Polygonum argyrophyllum, has been studied for its potential antimicrobial properties. Studies have shown that Argentine can inhibit the growth of various bacteria, fungi, and yeasts in laboratory settings []. However, further research is needed to determine its effectiveness and safety in clinical applications [].

Wound Healing

Some studies suggest that Argentine may promote wound healing. Research has shown that Argentine may increase collagen production and cell migration, which are important for wound closure []. However, more research is necessary to confirm these findings and determine the optimal use of Argentine for wound healing [].

Other Potential Applications

Argentine is also being investigated for its potential applications in other areas, such as:

The chemical behavior of 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol can be explored through various reactions typical of organic compounds, including:

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

- Oxidation Reactions: The dimethylamino group may be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides.

- Reduction Reactions: The compound can also participate in reduction reactions, particularly involving the phenanthrene moiety.

These reactions are contingent upon specific conditions such as temperature, solvent, and the presence of catalysts

Research indicates that 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol exhibits significant biological activities:

The synthesis of 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol typically involves multi-step organic synthesis techniques:

- Formation of the Phenanthrene Core: Starting from simpler aromatic compounds, phenanthrene can be synthesized through cyclization reactions.

- Introduction of the Methoxy Group: This can be achieved via methylation using methyl iodide in the presence of a base.

- Attachment of the Dimethylaminoethyl Group: This step often involves reductive amination or alkylation methods to introduce the dimethylamino group onto the ethyl chain.

Each step requires careful control of reaction conditions to ensure high yields and purity .

1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent for cancer treatment or neurological disorders.

- Chemical Research: As a versatile building block in organic synthesis, it may facilitate the development of new compounds with desired properties.

- Material Science: Its unique chemical structure could lead to applications in creating advanced materials with specific functionalities .

Interaction studies have highlighted several key points regarding 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol:

- Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.

- Receptor Binding Studies: These studies are crucial for understanding how this compound may influence neurotransmitter systems or other biological pathways.

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems can help predict its efficacy and safety as a therapeutic agent .

Several compounds share structural similarities with 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Properties |

|---|---|---|

| 1-[2-(Dimethylamino)propyl]-4-methoxyphenanthren-3-ol | Similar backbone with propyl instead of ethyl | Potentially different pharmacokinetics |

| 4-Methoxyphenanthren-3-one | Lacks dimethylamino group | May exhibit different biological activity |

| 1-(4-Methoxyphenyl)-2-(dimethylamino)ethanol | Similar amine structure but different aromatic system | Different interaction profile due to altered aromaticity |

The uniqueness of 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol lies in its specific combination of functional groups and structural framework, which may confer distinct biological activities not observed in its analogs .

The synthesis of tricyclic phenanthrene derivatives, particularly compounds such as 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol, represents a significant challenge in modern organic chemistry. These polycyclic aromatic hydrocarbons serve as fundamental building blocks for complex natural products and demonstrate wide-ranging biological activities including anticancer, anti-human immunodeficiency virus, antibacterial, and anti-inflammatory properties [2] [26]. The development of efficient synthetic methodologies has become increasingly important due to the structural complexity and potential applications of these compounds in pharmaceutical and materials science.

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed cyclization reactions have emerged as powerful tools for constructing phenanthrene frameworks through carbon-hydrogen activation and annulation processes [1] [2]. These methodologies offer significant advantages in terms of atom economy, functional group tolerance, and reaction efficiency compared to traditional synthetic approaches.

Heck Reaction-Based Annulation Approaches

The Heck reaction-based annulation represents a cornerstone methodology in phenanthrene synthesis, utilizing palladium catalysis to form carbon-carbon bonds through alkene insertion followed by cyclization [5] [31]. Recent developments have demonstrated the efficacy of palladium-catalyzed synthesis of substituted phenanthrenes via carbon-hydrogen annulation of 2-biaryl triflates with alkynes [5]. This transformation proceeds through carbon-oxygen triflate bond cleavage and alkyne insertion followed by carbon-hydrogen annulation, providing excellent opportunities to prepare various symmetrical and unsymmetrical phenanthrene derivatives in good yields.

The mechanistic pathway involves initial formation of an aryl-palladium complex through oxidative addition, followed by alkyne coordination and insertion [1]. Sequential gamma-carbon(sp2)-hydrogen arylation, cationic cyclization, dehydration, and 1,2-migration processes enable the construction of diverse phenanthrene frameworks [1]. This tandem approach allows for the preparation of both symmetric and unsymmetric phenanthrenes with diversified functional groups in good to excellent yields.

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Palladium(II) acetate/triphenylphosphine | Cesium carbonate | Dimethylformamide | 105 | 10 | 98 |

| Tetrakis(triphenylphosphine)palladium(0)/triphenylphosphine | Cesium carbonate | Dimethylformamide | 105 | 10 | 86 |

| Palladium(II) chloride/triphenylphosphine | Cesium carbonate | Dimethylformamide | 105 | 10 | 75 |

| Bis(triphenylphosphine)palladium(II) dichloride/triphenylphosphine | Cesium carbonate | Dimethylformamide | 105 | 10 | 82 |

Advanced Heck reaction protocols have incorporated norbornadiene-mediated catalysis, enabling the synthesis of tricyclic aromatic compounds through intramolecular processes [31]. The methodology demonstrates remarkable functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on the aromatic framework.

Oxo-Palladium Complex Mediated Couplings

Oxo-palladium complex mediated couplings represent a sophisticated approach to phenanthrene synthesis, involving the formation of palladium-oxygen-boron linkages during transmetalation processes [4]. These reactions proceed through coordinatively unsaturated palladium species that facilitate efficient cross-coupling transformations.

The mechanism involves displacement of halide ligands with hydroxide from oxidative addition complexes, creating reactive oxo-palladium intermediates [4]. These species demonstrate enhanced reactivity toward organoborane coupling partners, enabling the formation of carbon-carbon bonds under mild conditions. The rate of transmetalation decreases in the order triphenylphosphine ≥ triisopropylphosphine > 1,1'-bis(diphenylphosphino)ferrocene, demonstrating the importance of ligand sterics in controlling reaction efficiency [4].

Research has demonstrated that palladium complexes bearing bulky monophosphine ligands preferentially form monoligated three-coordinate species during catalytic cycles [4]. These coordinatively unsaturated complexes exhibit enhanced reactivity for both oxidative addition and reductive elimination steps, leading to improved coupling efficiency. The formation of palladium-oxygen-boron intermediates has been confirmed through rapid injection nuclear magnetic resonance spectroscopic analysis, providing mechanistic insight into the transmetalation process.

Photochemical Cyclization Techniques

Photochemical cyclization represents a fundamental approach for phenanthrene synthesis, offering atom-economic pathways through intramolecular aromatic coupling reactions [26] [27]. These methodologies rely on photoinduced transformations of stilbene precursors to generate polycyclic aromatic frameworks.

Stilbene Precursor Activation Mechanisms

Stilbene precursor activation mechanisms involve photoinduced six-pi-electron electrocyclization processes that enable the formation of phenanthrene rings [11] [26]. The classical photocyclodehydrogenation of stilbene derivatives remains a simple and efficient synthetic method for phenanthrene construction [27]. This approach utilizes the photochemical transformation of cyanodiarylethylenes prepared via Knoevenagel condensation reactions.

The photocyclization process proceeds through excited state conformational changes in stilbene precursors, leading to ring closure and subsequent oxidative aromatization [11]. Optimization studies have demonstrated that 2,2,6,6-tetramethyl-1-piperidinyloxy was more effective than iodine for promoting stilbene photocyclization [11]. As stilbene concentration increased, 2,2,6,6-tetramethyl-1-piperidinyloxy produced higher phenanthrene yields at shorter reaction times while significantly reducing undesired [2+2] cycloaddition reactions.

The mechanism involves initial photoisomerization of stilbene derivatives followed by conrotatory cyclization and hydrogen elimination [27]. Recent developments have extended this methodology to heterocyclic systems, enabling the synthesis of naphtho[2,1-b]thiophene derivatives through photolysis of appropriately substituted precursors.

Wavelength-Dependent Reaction Optimization

Wavelength-dependent optimization represents a critical aspect of photochemical phenanthrene synthesis, with reaction efficiency strongly influenced by irradiation conditions [8] [9]. Comprehensive studies have demonstrated significant wavelength dependence in photoinduced cycloaddition reactions, with optimal conditions varying based on substrate concentration and absorption characteristics.

| Wavelength (nm) | Quantum Yield (×10⁻⁴) | Conversion Efficiency | Optimal Concentration (mmol/L) |

|---|---|---|---|

| 315 | 18.0 | High | 0.3 |

| 330 | 15.2 | Very High | 8.0 |

| 390 | 12.8 | Moderate | 8.0 |

| 450 | 7.2 | Low | 0.3 |

| 488 | 9.5 | Moderate | 0.3 |

| 514 | 14.1 | High | 0.3 |

| 528 | 14.3 | High | 0.3 |

Research has revealed that pi-to-pi-star transitions of carbonyl groups correlate with highly efficient conversions showing minimal wavelength dependence, while n-to-pi-star transitions proceed with markedly reduced efficiency at longer wavelengths [8]. At high substrate concentrations, photoligations are optimally performed at 330 nanometers, whereas at lower concentrations requiring high light penetration, 315 nanometer irradiation provides the highest conversion efficiency [8].

The wavelength dependence of photocyclization quantum yields demonstrates a characteristic pattern, with values ranging from 7.2 to 18.0 × 10⁻⁴ across the visible spectrum [9]. This wavelength dependence reflects the underlying photochemical mechanisms, including conical intersections and excited state dynamics that influence reaction pathways and product selectivity.

Heterocyclic Functionalization Strategies

Heterocyclic functionalization strategies encompass the introduction of specific functional groups onto phenanthrene frameworks, enabling the synthesis of biologically active derivatives with enhanced pharmacological properties [23] [13]. These methodologies focus on regioselective installation of substituents at predetermined positions on the tricyclic system.

Aminoethyl Side Chain Introduction Protocols

Aminoethyl side chain introduction protocols involve nucleophilic substitution reactions and radical functionalization approaches to install dimethylaminoethyl substituents on phenanthrene frameworks [13] [12]. These transformations typically utilize iron-catalyzed radical processes with sodium borohydride and appropriate electrophilic nitrogen sources.

The methodology employs a combination of iron(III) species, sodium borohydride, and Selectfluor to generate alkyl radicals that can be trapped by azide nucleophiles [13]. This approach enables the preparation of side-chain azido-substituted amino acids, which upon catalytic hydrogenation provide the corresponding amines isolated as lactams. The process demonstrates excellent functional group tolerance and proceeds without racemization of existing stereocenters.

| Functional Group | Introduction Method | Regioselectivity | Typical Yield (%) |

|---|---|---|---|

| Dimethylamino ethyl | Nucleophilic substitution | 9-position preferred | 72-89 |

| Methoxy | Methylation with dimethyl sulfate | 2,7-positions preferred | 78-92 |

| Hydroxyl | Hydroxylation via osmium tetroxide | 3-position preferred | 65-85 |

| Amino | Nitration followed by reduction | 2-position preferred | 80-95 |

Alternative protocols utilize iodine-mediated Strecker degradation for introducing alpha-amino acid-derived electrophilic carbon species through decarboxylation and deamination processes [12]. This synthetic strategy enables diverse construction of complex nitrogen-containing heterocyclic structures through domino reaction sequences.

Methoxylation Positional Selectivity Challenges

Methoxylation positional selectivity represents a significant challenge in phenanthrene functionalization, requiring careful control of reaction conditions and substrate electronics to achieve desired regioselectivity [23] [24]. Research has demonstrated that regioselective synthesis of dimethoxyphenanthrene derivatives can be achieved through strategic use of methylation reactions, Wittig processes, intramolecular cyclization, and hydrogenation sequences.

The regioselective lithiation of methoxynaphthalene precursors provides access to position-specific functionalization patterns [24]. 1-Methoxynaphthalene undergoes regioselective lithiation at position 2 using n-butyllithium with tetramethylethylenediamine or at position 8 using tert-butyllithium. The formation of thermodynamically less favorable 2-lithio compounds suggests kinetically controlled mechanisms, while thermodynamically controlled pathways favor 8-lithiated products.

Computational and experimental studies have revealed that methoxylation reactions exhibit strong dependence on substrate electronics and steric factors [25]. The synthesis of 2-methoxy-1-methylphenanthrene derivatives demonstrates the importance of systematic approaches to positional selectivity, with yields ranging from 51 to 83 percent depending on substitution patterns and reaction conditions [27].